N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS: 2034378-93-1) is a synthetic compound characterized by a propanamide backbone linking two distinct pharmacophores: a pyridin-3-yl-substituted piperidine ring and a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₂₁H₂₄F₃N₃O, with a molecular weight of 391.4 g/mol. The structure features a trifluoromethyl group, known to enhance lipophilicity and metabolic stability, and a piperidine-pyridine hybrid moiety, which may contribute to receptor binding interactions .
Properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-6-3-16(4-7-18)5-8-20(28)26-14-17-9-12-27(13-10-17)19-2-1-11-25-15-19/h1-4,6-7,11,15,17H,5,8-10,12-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGXBVFYEKFYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Pyridine Modifications : The target compound’s pyridin-3-yl-piperidine moiety distinguishes it from analogs with alkoxy (e.g., cyclopentylmethoxy in Compound 43) or sulfonamido (e.g., Compound 20) substitutions on pyridine. These groups influence receptor binding affinity and selectivity .
- Trifluoromethyl Phenyl Group : A conserved feature in TRPV1 antagonists (e.g., GRT-12360), this group enhances membrane permeability and resistance to oxidative metabolism .
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